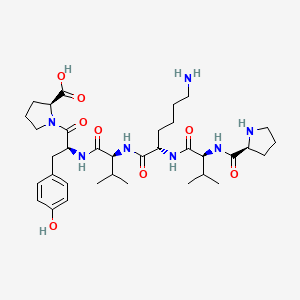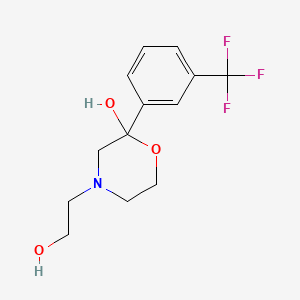
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol is a compound that features a morpholine ring substituted with a hydroxyethyl group and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
准备方法
The synthesis of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the interaction. The morpholine ring provides a scaffold that positions these functional groups optimally for interaction with the target.
相似化合物的比较
Similar compounds to 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol include:
4-(2-Hydroxyethyl)-2-phenyl-2-morpholinol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2-Hydroxyethyl)-2-(4-fluorophenyl)-2-morpholinol: Contains a fluorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
4-(2-Hydroxyethyl)-2-(3-chlorophenyl)-2-morpholinol: The presence of a chlorophenyl group alters its chemical behavior compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
79039-62-6 |
|---|---|
分子式 |
C13H16F3NO3 |
分子量 |
291.27 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)-2-[3-(trifluoromethyl)phenyl]morpholin-2-ol |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)11-3-1-2-10(8-11)12(19)9-17(4-6-18)5-7-20-12/h1-3,8,18-19H,4-7,9H2 |
InChI 键 |
PAFDHXLIBLVPAZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1CCO)(C2=CC(=CC=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



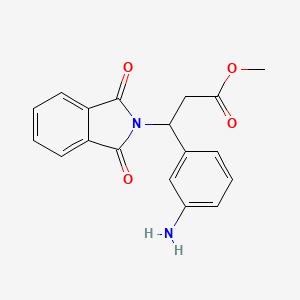
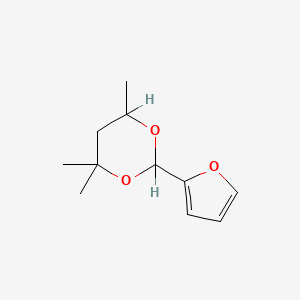
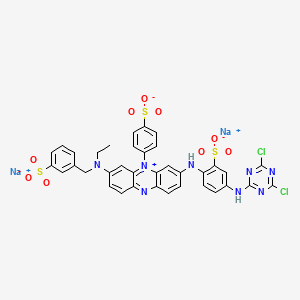



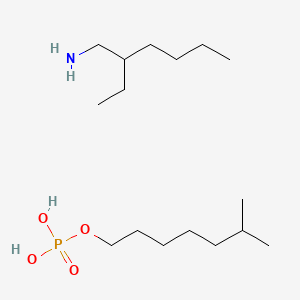
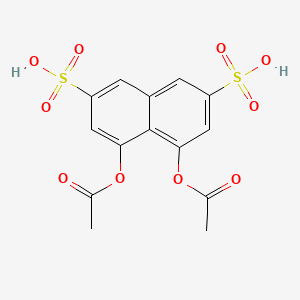

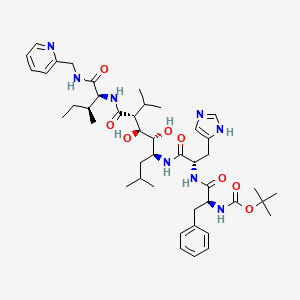
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)

